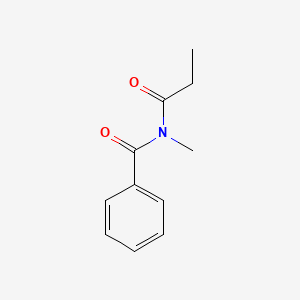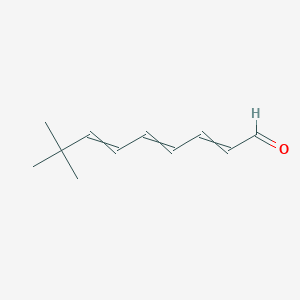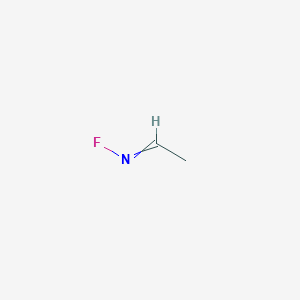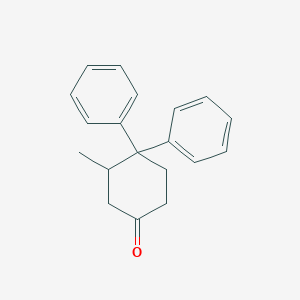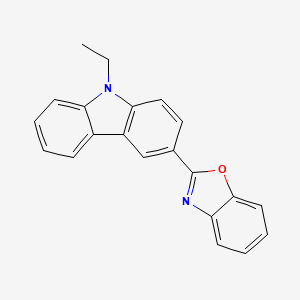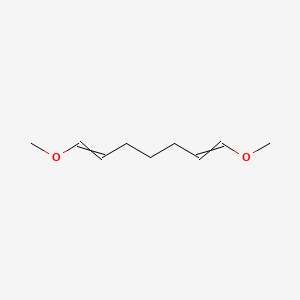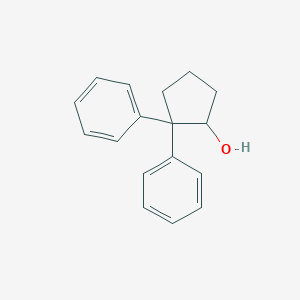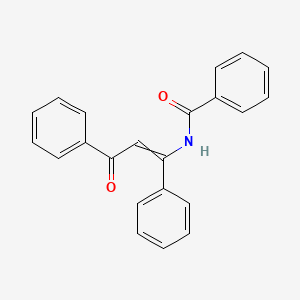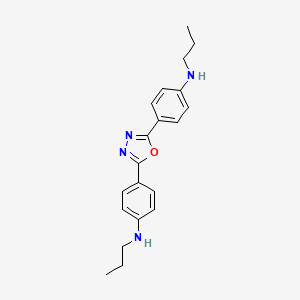
4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) typically involves the reaction of hydrazides with carboxylic acids, aldehydes, or acid chlorides, followed by cyclization of the resulting acylhydrazine by the action of a dehydrating agent, such as thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), or phosphoric anhydride (P₄O₁₀) . Another method involves the condensation of bis-acid hydrazides with alkyl or aryl isothiocyanates in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: MnO₂, KMnO₄, Pb₃O₄, Pb₂O₃, PbO₂.
Reduction: NaBH₄, LiAlH₄.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity and material properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline
- 3,3’-bi(1,2,4-oxadiazole)-5,5’-diylbis
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide
Uniqueness
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) is unique due to its specific substitution pattern and the presence of propyl groups on the aniline moieties
Propriétés
Numéro CAS |
138172-80-2 |
|---|---|
Formule moléculaire |
C20H24N4O |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
N-propyl-4-[5-[4-(propylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C20H24N4O/c1-3-13-21-17-9-5-15(6-10-17)19-23-24-20(25-19)16-7-11-18(12-8-16)22-14-4-2/h5-12,21-22H,3-4,13-14H2,1-2H3 |
Clé InChI |
SOUJCKYZZXJAFK-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


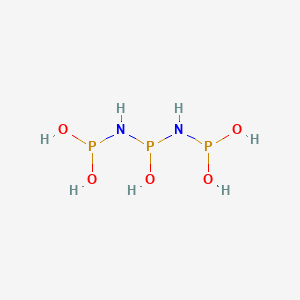
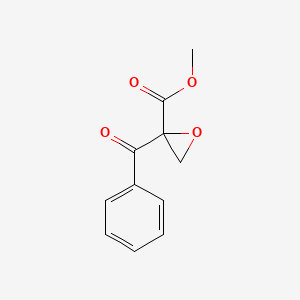
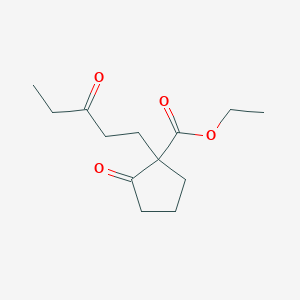
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
